molecular formula C11H12BrNO3 B1382909 (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime CAS No. 18028-30-3

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime

Cat. No.: B1382909
CAS No.: 18028-30-3
M. Wt: 286.12 g/mol
InChI Key: GLWCTDGNIPWDKC-MDWZMJQESA-N
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Description

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This particular compound features a bromine atom and two methoxy groups attached to an indanone structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium, often under acidic or basic conditions to facilitate the formation of the oxime. The reaction can be catalyzed by aniline or phenylenediamine derivatives to improve yield and reaction rate .

Industrial Production Methods

Industrial production of oximes, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one: Lacks the oxime group but shares the core structure.

    6,7-Dimethoxy-2,3-dihydroinden-1-one oxime: Similar but without the bromine atom.

    4-Bromo-2,3-dihydroinden-1-one oxime: Similar but without the methoxy groups.

Uniqueness

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime is unique due to the combination of the bromine atom, methoxy groups, and oxime functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(NE)-N-(4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-9-5-7(12)6-3-4-8(13-14)10(6)11(9)16-2/h5,14H,3-4H2,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCTDGNIPWDKC-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CCC(=NO)C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2CC/C(=N\O)/C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 2
Reactant of Route 2
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 3
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 4
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 5
Reactant of Route 5
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 6
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime

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